molecular formula C22H31N3O5 B1669044 Cinepazide CAS No. 23887-46-9

Cinepazide

Numéro de catalogue B1669044
Numéro CAS: 23887-46-9
Poids moléculaire: 417.5 g/mol
Clé InChI: RCUDFXMNPQNBDU-VOTSOKGWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cinepazide, also known as cinepazide maleate (Kelinao or Anjieli in China), is a vasodilator used in China for the treatment of cardiovascular and cerebrovascular diseases, and peripheral vascular diseases . It appears to work by potentiating A2 adenosine receptors .


Molecular Structure Analysis

Cinepazide has a molecular formula of C22H31N3O5 . Its systematic name is (2E)-1-{4-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one . The average mass is 417.499 Da and the monoisotopic mass is 417.226379 Da .


Chemical Reactions Analysis

There is a study that discusses the photoisomerism of cinepazide maleate . It was found that the effect of light on the photoisomerism of cinepazide maleate was obvious in a suitable wavelength (e.g., 365 nm).


Physical And Chemical Properties Analysis

Cinepazide has a molecular formula of C22H31N3O5 . Its average mass is 417.499 Da and the monoisotopic mass is 417.22637111 Da .

Applications De Recherche Scientifique

Application in Neurology

  • Field : Neurology
  • Summary of Application : Cinepazide maleate has been used in the treatment of acute ischemic stroke . It has been shown to improve the cerebral collateral circulation and further reduce disability in stroke patients .
  • Methods of Application : Patients with acute ischemic stroke were administered an intravenous infusion of 320 mg cinepazide maleate or placebo once daily for 14 days . All patients were also administered basic therapy (citicoline sodium) .
  • Results : The proportion of patients with a modified Rankin scale (mRS) ≤2 on day 90 was significantly higher in the cinepazide maleate group than in the control group (60.9% vs. 50.1%; p = 0.0004) . Moreover, the proportion of patients with a Barthel Index of ≥95 on day 90 was also significantly higher in the cinepazide maleate group than in the control group (53.4% vs. 46.7%; p = 0.0230) .

Application in Diabetes and Chronic Cerebral Hypoperfusion

  • Field : Diabetes and Chronic Cerebral Hypoperfusion
  • Summary of Application : Cinepazide Maleate has been shown to improve cognitive function and protect hippocampal neurons in diabetic rats with chronic cerebral hypoperfusion .
  • Methods of Application : Diabetic rats with chronic cerebral hypoperfusion were administered with 10 mg/kg CM or saline daily for 14 days .
  • Results : Neuronal damage in diabetic rats with chronic cerebral hypoperfusion was associated with increased expression of glial fibrillary acidic protein (GFAP) and β-secretase 1 (BACE1), but decreased expression of choline acetyltransferase (ChAT). Moreover, the levels of all these proteins were significantly alleviated by CM treatment .

Propriétés

IUPAC Name

(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13,16H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUDFXMNPQNBDU-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901112229
Record name 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinepazide

CAS RN

88197-48-2, 23887-46-9
Record name 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88197-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinepazide [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinepazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinepazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.739
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINEPAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67Y4P5C84X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinepazide
Reactant of Route 2
Reactant of Route 2
Cinepazide
Reactant of Route 3
Reactant of Route 3
Cinepazide
Reactant of Route 4
Reactant of Route 4
Cinepazide
Reactant of Route 5
Reactant of Route 5
Cinepazide
Reactant of Route 6
Reactant of Route 6
Cinepazide

Citations

For This Compound
589
Citations
H NOMURA, M TSUMURA, N TAKASUGI… - Journal of pharmacobio …, 1980 - jstage.jst.go.jp
… The corresponding pyrrolidone metabolite of cinepazide was … In the course of our further studies on cinepazide, we may be … the isolation and identification of metabolites of cinepazide. …
Number of citations: 2 www.jstage.jst.go.jp
D Li, S Zhao, B Zhu, W Zhao, Y Ding… - Drug Development …, 2023 - Wiley Online Library
This study aimed to investigate the therapeutic effects of cinepazide maleate (CM) on spinal cord injury (SCI) in rats, thereby providing an experimental basis for the use of CM as a …
Number of citations: 2 onlinelibrary.wiley.com
Q Guan, Y LI, L Jin, Z Nie - Chinese Journal of Behavioral …, 2014 - pesquisa.bvsalud.org
Objective To dynamically monitor the effect of Cinepazide maleate (CM) on ischemic region of the brain and to elucidate the neuroprotection of CM on acute cerebral ischemic rat model …
Number of citations: 2 pesquisa.bvsalud.org
Y Li, T Zhang, X Zhang, W Zou, X Gong… - Biological and …, 2017 - jstage.jst.go.jp
To determine the combined effect of type 2 diabetes (T2D) and chronic cerebral hypoperfusion (CCH) on learning and spatial memory, we developed a rat model of CCH by permanent …
Number of citations: 14 www.jstage.jst.go.jp
Z Cai, H Zhang, H Song, Y Piao… - Experimental and …, 2020 - spandidos-publications.com
Abstract Effects of edaravone combined with cinepazide maleate on neurocyte autophagy and neurological function in rats with subarachnoid hemorrhage were investigated. Eighty SD …
Number of citations: 10 www.spandidos-publications.com
J Ni, H Chen, G Chen, Y Ji, F Yi, Z Zhang, Y Yang, J Wu… - BMC neurology, 2020 - Springer
… the efficacy of cinepazide maleate injection … cinepazide maleate injection in China, the present study was designed to evaluate and further confirm the efficacy and safety of cinepazide …
Number of citations: 6 link.springer.com
S Miwa, M Fujiwara, K Lee… - The Japanese Journal of …, 1986 - jstage.jst.go.jp
… To further examine the effects of cinepazide on the turnover rate of 5-HT, we determined the … after pretreatment with cinepazide. Table 3 shows the effects of cinepazide on the content of …
Number of citations: 5 www.jstage.jst.go.jp
S YANAURA, J UESUGI, T SUZUKI… - The Journal of …, 1980 - jstage.jst.go.jp
… pethidine but not for cinepazide. … cinepazide in the cross choice trial with this drug. The findings in 4 and 5 suggested that rats showed no preference for cinepazide and that cinepazide …
Number of citations: 1 www.jstage.jst.go.jp
BD Cameron, LF Chasseaud, DR Hawkins, T Taylor - Xenobiotica, 1976 - Taylor & Francis
… ]cinepazide of specific activity 6.36 pCi/mg (3.39 Ci/mol). Thin-layer chromatography of [14C]cinepazide in three solvent systems showed that the radiochemical purity exceeded 98%. …
Number of citations: 11 www.tandfonline.com
J Zhao, Y Song, H Wang, Y Sun, M Liu, C Lu… - … of Chromatography B, 2014 - Elsevier
… to quantify cinepazide maleate, a calcium blocker, in rat plasma. Cinepazide maleate and … The accuracy of cinepazide maleate was within ±15% of the theoretical value. The assay …
Number of citations: 9 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.